Tacalcitol
Overview
Description
Preparation Methods
The synthesis of tacalcitol involves several steps, starting from L-valine and Inhoffen-Lythgoe diol . Key features of the synthesis include the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon . The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into this compound in a gram-scale synthesis .
Industrial production methods for this compound involve enantioselective synthesis, which includes asymmetric catalytic reduction, photocatalysis double bond isomerization, and removal of protective groups . This method is economical, simple to operate, and can achieve high optical and chemical purity, making it suitable for industrialization .
Chemical Reactions Analysis
Tacalcitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Asymmetric catalytic reduction is used in its synthesis.
Substitution: The synthesis involves substitution reactions, such as the modified Julia olefination.
Common reagents and conditions used in these reactions include chiral oxazaborolidine, borane complex systems, and β-oxybenzothiazol-2-yl sulfone . Major products formed from these reactions include fully functionalized C/D ring synthon and this compound itself .
Scientific Research Applications
Tacalcitol has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound in the study of vitamin D3 analogs and their synthesis.
Biology: It is used to study the effects of vitamin D3 analogs on cell differentiation and proliferation.
Medicine: This compound is primarily used in dermatology for the treatment of psoriasis and other skin conditions.
Industry: This compound is produced and marketed as a pharmaceutical product for dermatological use.
Mechanism of Action
Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes . It reduces excessive cell turnover in the epidermis, thereby normalizing cell growth and development in the skin . This compound binds to the keratinocyte vitamin D receptor, inhibiting keratinocyte hyperproliferation and inducing differentiation of these cells .
Comparison with Similar Compounds
Tacalcitol is one of several synthetic vitamin D3 analogs used in clinical practice. Similar compounds include:
Calcipotriene: Another vitamin D3 analog used in the treatment of psoriasis.
Calcitriol: The hormonally active metabolite of vitamin D3, used in various medical applications.
Maxacalcitol: A vitamin D3 analog used in the treatment of psoriasis.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Eldecalcitol: Another vitamin D3 analog used in the treatment of osteoporosis.
This compound is unique in its reduced effect on calcium metabolism compared to calcitriol, making it a safer option for long-term use in dermatological treatments .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLYJCXYAMOFT-RSFVBTMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905111 | |
Record name | Tacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57333-96-7 | |
Record name | Tacalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57333-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacalcitol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057333967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2W72OJ5ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tacalcitol exert its therapeutic effects?
A1: this compound primarily acts by binding to the vitamin D receptor (VDR) present in various cell types, including keratinocytes. [, , , , ] This binding initiates a cascade of downstream effects:
- Inhibition of Keratinocyte Proliferation: this compound effectively inhibits the proliferation of keratinocytes, the predominant cell type in the epidermis, contributing to its anti-psoriatic effect. [, , , , ]
- Promotion of Keratinocyte Differentiation: this compound promotes the differentiation of keratinocytes, leading to a more normalized epidermal structure. [, , , ]
- Modulation of Inflammation: this compound influences inflammatory responses by modulating the production of inflammatory mediators such as IL-6, IL-8, MIP-2, and KC. [, , ] It can also inhibit mast cell degranulation, further contributing to its anti-inflammatory effects. []
- Influence on Melanocytes: Research suggests that this compound might promote the proliferation, migration, and adhesion of melanocytes, as well as the expression of c-kit mRNA, potentially explaining its efficacy in treating vitiligo. [, , ]
Q2: What in vitro models have been used to study the effects of this compound?
A2: Researchers have employed various in vitro models, including:
- Human Keratinocyte Cell Lines (e.g., HaCaT, K-TL-1): These models have been used to investigate the effects of this compound on keratinocyte proliferation, differentiation, and the production of growth factors like NGF. [, , ]
- Human Melanocyte Cultures: These cultures have been utilized to assess the effects of this compound on melanocyte proliferation, melanin synthesis, tyrosinase activity, and the expression of genes related to pigmentation. [, , ]
- Nasal Polyp Fibroblast Cultures: These models have been used to study the impact of this compound on fibroblast proliferation and the expression of inflammatory mediators and apoptotic genes. [, , ]
Q3: What in vivo models have been used to study the effects of this compound, and what were the key findings?
A4: Animal models, primarily rodents like hairless mice, have been utilized to study the effects of this compound on cutaneous inflammation. [, ] Key findings include:
- Inhibition of TPA-Induced Inflammation: this compound demonstrated a dose-dependent inhibition of TPA-induced inflammatory cell infiltration and myeloperoxidase activity in the skin. [, ]
- Suppression of Inflammatory Mediators: this compound inhibited the mRNA expression and protein production of inflammatory mediators such as MIP-2 and KC. []
- Inhibition of Mast Cell Degranulation: this compound effectively inhibited TPA-induced mast cell degranulation without affecting the overall mast cell count. []
Q4: What is the clinical efficacy of this compound in treating psoriasis?
A4: Numerous clinical trials have demonstrated the efficacy of this compound in treating psoriasis:
- Reduction in PASI Score: Studies have shown significant reductions in the Psoriasis Area and Severity Index (PASI) score in patients treated with this compound, indicating improvement in erythema, infiltration, and scaling. [, , , , , , , ]
- Long-Term Efficacy: this compound has demonstrated sustained efficacy in long-term management of psoriasis, with continuous improvement or maintenance of achieved results observed in studies lasting up to 18 months. [, , , ]
- Comparison with Other Treatments: Clinical trials have compared this compound to other treatment modalities:
- Superior to Placebo: this compound consistently demonstrated superior efficacy compared to placebo in reducing psoriasis severity. [, , ]
- Comparable to Betamethasone Valerate: Some studies suggest that this compound might have comparable efficacy to betamethasone valerate, a potent topical corticosteroid, in treating psoriasis. []
- More Effective Than Calcipotriol in Some Regimens: A specific regimen of calcipotriol/betamethasone dipropionate followed by calcipotriol alone demonstrated superior efficacy compared to this compound alone in one study. [, ]
- Favorable Safety Profile in Long-Term Use: this compound exhibited a favorable safety profile in long-term studies, with no significant systemic effects on calcium metabolism observed. [, ]
Q5: Has this compound shown efficacy in treating other dermatological conditions?
A5: Emerging evidence suggests potential benefits of this compound in treating conditions beyond psoriasis:
- Vitiligo: Several clinical trials have reported promising results with topical this compound in promoting repigmentation in vitiligo lesions. [, , , ]
- Palmoplantar Pustulosis: One study observed a higher effective rate with this compound ointment compared to placebo in treating palmoplantar pustulosis. []
- Sebopsoriasis and Seborrheic Dermatitis: Limited evidence suggests potential benefits of this compound cream in treating sebopsoriasis and seborrheic dermatitis of the face and scalp. []
- Other Conditions: Case reports and preliminary studies have also explored the use of this compound in conditions like Hailey-Hailey disease, keratosis follicularis squamosa, and subcorneal pustular dermatosis, with varying degrees of success. [, , , ]
Q6: What is the safety profile of this compound based on clinical trials?
A6: Clinical trials consistently highlight a favorable safety profile for this compound:
- Low Systemic Absorption: this compound exhibits minimal systemic absorption following topical application, reducing the risk of systemic side effects. [, ]
- Local Skin Reactions: Transient and mostly mild local skin reactions, such as burning, itching, or irritation, have been reported in some patients. [, , , , ]
Q7: What are potential future directions for research on this compound?
A7: Future research could explore:
- Optimizing Combination Therapies: Further investigation is warranted to optimize combination therapies involving this compound with other agents like narrowband UVB phototherapy, considering factors such as dosage, frequency, and duration of treatment. [, , ]
Q8: What are some research gaps regarding this compound?
A8: Despite significant research, some knowledge gaps remain:
- Long-Term Effects of High-Concentration Formulations: While long-term studies using standard concentrations of this compound have shown a good safety profile, further research is needed to assess the long-term safety of high-concentration formulations (e.g., 20 µg/g) and potential interactions with other medications. []
- Impact of VDR Polymorphism on Treatment Outcome: While some studies suggest a potential role of VDR polymorphism in influencing sensitivity to this compound, further investigation is needed to establish a definitive link. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.